4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6S/c1-19-12-4-6-13(7-5-12)22(17,18)21-14-8-3-11(10-16)9-15(14)20-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSFUBYFOREMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate typically involves the reaction of 4-formyl-2-methoxyphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonic acid.
Reduction: 4-(Hydroxymethyl)-2-methoxyphenyl 4-methoxybenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate depends on its specific application. In chemical reactions, the aldehyde and sulfonate groups can participate in various transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared to other vanillin-derived esters and sulfonates, including benzoates, acetates, and substituted aromatic sulfonates. Key differences arise in molecular weight, polarity, and drug-likeness (Lipinski’s Rule of Five parameters).
Key Observations :
- The sulfonate derivatives (e.g., 4-formylphenyl 4-methylbenzenesulfonate) exhibit higher molecular weights compared to benzoate or acetate esters due to the sulfonyl group’s mass.
- Benzoate derivatives (e.g., 4-formyl-2-methoxyphenyl benzoate) have higher LogP values (~3.29), indicating greater lipophilicity, while sulfonates are expected to be more hydrophilic .
Pharmacological and Biochemical Comparisons
2.2.1. COX-1 Inhibition and Binding Affinity
Studies on vanillin analogs highlight 4-formyl-2-methoxyphenyl benzoate as a potent COX-1 inhibitor with a binding energy of -7.70 kcal/mol and inhibition constant (Ki) of 3.77 µM, outperforming aspirin (-4.70 kcal/mol) .
2.2.2. Metabolic Stability and Toxicity
- Benzoate Derivatives : Most vanillin esters (e.g., 4-formyl-2-methoxyphenyl benzoate) are metabolized by CYP3A4 and CYP2D6 enzymes, with low hepatotoxicity risk .
- Sulfonate Derivatives : Sulfonate esters (e.g., 4-formylphenyl 4-methylbenzenesulfonate) may exhibit slower metabolic clearance due to reduced CYP450 affinity, but toxicity data are lacking .
2.2.3. Volume of Distribution (VDss)
In contrast, sulfonates may show higher VDss due to their polarity, but experimental confirmation is needed .
Biological Activity
4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is . It features a sulfonate group that enhances its solubility and potential interactions with biological targets. The methoxy groups may contribute to its lipophilicity, influencing its absorption and distribution in biological systems.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfonate group is believed to enhance the compound's interaction with microbial membranes, potentially disrupting their integrity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, although specific data on this compound remains limited.
Anticancer Properties
Compounds containing methoxy and formyl groups have been investigated for their anticancer activities. These groups may facilitate interactions with DNA or proteins involved in cell proliferation. Preliminary studies suggest that derivatives can induce apoptosis in cancer cell lines, but further research is needed to establish the efficacy and mechanism of action for this specific compound.
The mechanisms through which this compound exerts its biological effects may involve:
- DNA Interaction : The formyl group can participate in hydrogen bonding with DNA bases, potentially leading to intercalation and subsequent inhibition of replication.
- Enzyme Inhibition : The sulfonate moiety may interact with active sites of enzymes, inhibiting their function and altering metabolic pathways.
- Membrane Disruption : The amphiphilic nature due to methoxy groups can affect membrane fluidity, leading to enhanced permeability or disruption.
Case Studies
While specific case studies on this compound are scarce, related compounds have demonstrated significant biological activities:
- Study on Similar Sulfonated Compounds : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of sulfonated phenolic compounds against Gram-positive bacteria. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL for effective derivatives.
- Anticancer Activity : Research on methoxy-substituted phenols showed that these compounds could induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 25 µM, suggesting a promising pathway for further exploration .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzenesulfonate | Methoxy and sulfonate groups | Antimicrobial |
| Bis(4-formyl-2-methoxyphenyl) sulfate | Two formyl groups | Anticancer |
| 2-Methoxyphenol | Single methoxy group | Antioxidant |
This table illustrates how variations in structure influence biological activity, emphasizing the potential of modifications in enhancing efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-formyl-2-methoxyphenyl 4-methoxybenzenesulfonate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via esterification between a phenolic aldehyde derivative (e.g., 4-formyl-2-methoxyphenol) and 4-methoxybenzenesulfonyl chloride. A base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution. Solvents like ethyl acetate or tetrahydrofuran (THF) are employed under reflux conditions (~5 hours at 80–90°C). Yield optimization involves controlling stoichiometry (1:1.1 molar ratio of phenol to sulfonyl chloride), maintaining anhydrous conditions, and slow addition of the sulfonyl chloride to avoid side reactions. Post-synthesis purification via recrystallization (e.g., hexane/ethyl acetate mixtures) enhances purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of key functional groups (e.g., formyl protons at δ ~9.8–10.0 ppm, sulfonate-linked aromatic protons, and methoxy groups at δ ~3.8 ppm).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of the formyl group) and ~1360–1180 cm⁻¹ (asymmetric/symmetric S=O stretches of the sulfonate).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 276.306 for C₁₄H₁₂O₄S).
- Elemental Analysis : Carbon, hydrogen, and sulfur percentages are compared to theoretical values to assess purity .
Q. What are the common chemical transformations involving the formyl and sulfonate groups in this compound?
- Methodological Answer :
- Formyl Group : Participates in condensation reactions (e.g., forming Schiff bases with amines) or reductions (e.g., NaBH₄ to yield hydroxymethyl derivatives).
- Sulfonate Group : Acts as a leaving group in nucleophilic aromatic substitution (e.g., displacement by amines or thiols under basic conditions).
- Synergistic Reactivity : The electron-withdrawing sulfonate group enhances the electrophilicity of the formyl group, enabling selective functionalization .
Advanced Research Questions
Q. How do substituents on the aromatic rings influence the compound’s reactivity and stability in catalytic systems?
- Methodological Answer : The methoxy group at the para position of the sulfonate ring donates electron density via resonance, reducing the electrophilicity of the sulfonate group and stabilizing the molecule against hydrolysis. Conversely, the ortho-methoxy and para-formyl groups on the phenolic ring create steric hindrance and electronic effects that modulate reactivity in cross-coupling or photochemical reactions. Computational studies (e.g., DFT calculations) can quantify substituent effects by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and partial charge distributions .
Q. What strategies resolve contradictions in kinetic data for reactions involving this compound under varying solvent polarities?
- Methodological Answer : Contradictions often arise from solvent-dependent solvation effects on transition states. For example:
- In polar aprotic solvents (e.g., DMF), sulfonate displacement reactions proceed faster due to stabilized ionic intermediates.
- In non-polar solvents (e.g., toluene), the formyl group’s electrophilicity dominates.
- Systematic kinetic studies using UV-Vis spectroscopy or HPLC monitoring, coupled with Eyring plot analysis, can dissect solvent effects on activation parameters (ΔH‡, ΔS‡) .
Q. How can computational modeling predict the compound’s interactions with biological targets or materials?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities with enzymes (e.g., sulfotransferases) using software like AutoDock Vina. The sulfonate group’s negative charge may interact with positively charged binding pockets.
- MD Simulations : Assess stability of the compound in lipid bilayers or polymer matrices by tracking RMSD and hydrogen-bonding patterns over nanosecond timescales.
- QSAR Studies : Correlate substituent variations (e.g., methoxy vs. methyl groups) with observed biological activities (e.g., antimicrobial potency) .
Q. What advanced techniques characterize trace impurities or degradation products in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Identifies low-abundance impurities (e.g., hydrolyzed sulfonate or oxidized aldehyde derivatives) with ppm-level sensitivity.
- X-ray Crystallography : Resolves structural ambiguities in degradation products (e.g., sulfonic acid derivatives) by comparing experimental and simulated powder diffraction patterns.
- TGA-DSC : Monitors thermal stability and decomposition pathways under controlled atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
